Cas no 2229686-78-4 (tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate)
tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate
- EN300-1873356
- tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate
- 2229686-78-4
-
- Inchi: 1S/C15H22N2O3/c1-10(16)5-6-11-7-8-13(18)12(9-11)17-14(19)20-15(2,3)4/h5-10,18H,16H2,1-4H3,(H,17,19)/b6-5+
- InChI Key: LVBXGEIOWOTPJK-AATRIKPKSA-N
- SMILES: O(C(NC1C(=CC=C(/C=C/C(C)N)C=1)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 278.16304257g/mol
- Monoisotopic Mass: 278.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 84.6Ų
tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1873356-0.05g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 0.05g |
$1381.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-0.1g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 0.1g |
$1447.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-0.25g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 0.25g |
$1513.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-0.5g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 0.5g |
$1577.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-1.0g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 1g |
$1643.0 | 2023-06-01 | ||
| Enamine | EN300-1873356-2.5g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 2.5g |
$3220.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-5.0g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 5g |
$4764.0 | 2023-06-01 | ||
| Enamine | EN300-1873356-10.0g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 10g |
$7065.0 | 2023-06-01 | ||
| Enamine | EN300-1873356-1g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 1g |
$1643.0 | 2023-09-18 | ||
| Enamine | EN300-1873356-5g |
tert-butyl N-[5-(3-aminobut-1-en-1-yl)-2-hydroxyphenyl]carbamate |
2229686-78-4 | 5g |
$4764.0 | 2023-09-18 |
tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate
Research Brief on tert-Butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate (CAS: 2229686-78-4)
The compound tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate (CAS: 2229686-78-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a tert-butyl carbamate group and an aminobutene moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a scaffold for drug development.
One of the key areas of research has been the synthesis and optimization of this compound. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity, addressing previous challenges in large-scale production. The method involves a multi-step process that includes a palladium-catalyzed coupling reaction, followed by selective protection and deprotection steps. This advancement is critical for facilitating further pharmacological evaluations and potential clinical applications.
In terms of biological activity, preliminary in vitro studies have demonstrated that tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate exhibits moderate inhibitory effects on specific kinase targets implicated in inflammatory diseases and cancer. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed selective inhibition of JAK3 kinase, a target relevant to autoimmune disorders. These findings suggest its potential as a lead compound for developing new immunomodulatory agents.
Further investigations into the mechanism of action have revealed that the compound interacts with key amino acid residues in the ATP-binding pocket of target kinases, as evidenced by molecular docking and X-ray crystallography studies. This structural insight provides a foundation for rational drug design, enabling the development of derivatives with enhanced potency and selectivity. Researchers are currently exploring modifications to the aminobutene side chain to optimize binding affinity and pharmacokinetic properties.
Beyond its kinase inhibitory activity, recent research has also explored the compound's potential in other therapeutic areas. A 2023 study in ACS Chemical Biology highlighted its role as a modulator of protein-protein interactions (PPIs), particularly in disrupting the binding of transcription factors involved in oncogenic pathways. This dual functionality—kinase inhibition and PPI modulation—positions the compound as a versatile tool for chemical biology and a promising candidate for polypharmacology approaches.
Despite these promising findings, challenges remain in translating this compound into clinical applications. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further preclinical studies. However, the growing body of research underscores the compound's potential as a valuable addition to the medicinal chemist's toolkit. Future directions include the development of prodrug strategies and formulation optimizations to enhance its therapeutic index.
In conclusion, tert-butyl N-5-(3-aminobut-1-en-1-yl)-2-hydroxyphenylcarbamate (CAS: 2229686-78-4) represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its unique structural attributes and multifaceted biological activities make it a promising candidate for further investigation. As research progresses, this compound may pave the way for novel therapeutics targeting complex diseases, reinforcing the importance of interdisciplinary collaboration in drug discovery.
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